2-(4-tert-butylphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE is a complex organic compound featuring a unique structure that combines a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: A similar compound used as a ligand in coordination chemistry.
Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with tert-butyl groups, used as a stabilizer in polymers.
4-tert-Butylphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Uniqueness
2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C22H22N6S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H22N6S/c1-13-14(2)28(21-23-10-11-29-21)19-17(13)20-25-18(26-27(20)12-24-19)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3 |
InChI Key |
WIUNHAWXIVGQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)C5=NC=CS5)C |
Origin of Product |
United States |
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